4-Bromo-1,6-dichloroisoquinoline
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Overview
Description
4-Bromo-1,6-dichloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrCl2N It belongs to the isoquinoline family, which consists of a benzene ring fused to a pyridine ring
Preparation Methods
The synthesis of 4-Bromo-1,6-dichloroisoquinoline can be achieved through several methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. For instance, the compound can be synthesized by heating isoquinoline hydrochlorides with bromine in nitrobenzene, resulting in high yields . Another method involves the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as raw materials, followed by a three-step reaction process . These methods are suitable for both laboratory-scale and industrial-scale production.
Chemical Reactions Analysis
4-Bromo-1,6-dichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation with potassium permanganate can yield isoquinoline N-oxides.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents, forming carbon-carbon bonds.
Scientific Research Applications
4-Bromo-1,6-dichloroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1,6-dichloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
4-Bromo-1,6-dichloroisoquinoline can be compared with other similar compounds, such as:
6-Bromo-1,3-dichloroisoquinoline: This compound has a similar structure but differs in the position of the chlorine atoms.
4-Bromoisoquinoline: Lacks the additional chlorine atoms, resulting in different chemical properties and reactivity.
1,6-Dichloroisoquinoline:
Properties
Molecular Formula |
C9H4BrCl2N |
---|---|
Molecular Weight |
276.94 g/mol |
IUPAC Name |
4-bromo-1,6-dichloroisoquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-8-4-13-9(12)6-2-1-5(11)3-7(6)8/h1-4H |
InChI Key |
ZEMZJQUVBIRRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN=C2Cl)Br |
Origin of Product |
United States |
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